molecular formula C17H16BrNO4 B2561218 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE CAS No. 1794844-20-4

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE

Cat. No.: B2561218
CAS No.: 1794844-20-4
M. Wt: 378.222
InChI Key: AZHVJBJFBSHYSJ-UHFFFAOYSA-N
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXYBENZOATE is a useful research compound. Its molecular formula is C17H16BrNO4 and its molecular weight is 378.222. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research has shown that certain bromophenol derivatives can serve as effective photosensitizers for photodynamic therapy, a treatment method that uses light-sensitive compounds to produce singlet oxygen and other reactive oxygen species to kill cancer cells or inhibit their growth. One study details the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating its high singlet oxygen quantum yield and suitability as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agents

Compounds related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methoxybenzoate have been explored for their potential as anticancer agents. For instance, certain novel cholinesterase inhibitors with structural similarities have been synthesized and evaluated for their inhibitory effects on acetyl- and butyrylcholinesterase, with findings indicating potential therapeutic uses against diseases like Alzheimer's (Kos et al., 2021). Additionally, hetero annulated carbazoles have been screened for in vitro antitumor activity, highlighting a compound with significant selective growth inhibition against specific cancer cell lines, suggesting its utility as a therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Antioxidant Activity

Bromophenol derivatives, similar in structure to 2-((4-Bromobenzyl)amino)-2-oxoethyl 4-methoxybenzoate, have been identified in marine algae with significant antioxidant activity. These compounds have been shown to exhibit potent free radical scavenging activities, stronger than or comparable to commercial antioxidants, suggesting their potential application in preventing oxidative deterioration of food (Li et al., 2011).

Synthetic Methodologies

The exploration of synthetic methodologies has led to the development of new compounds and reaction pathways. For example, a study on the synthesis of oligoribonucleotides using the 4-methoxybenzyl group as a new protecting group for the 2′-hydroxyl group of adenosine showcases an innovative approach to nucleotide synthesis, which could be relevant for the synthesis of related compounds (Takaku & Kamaike, 1982).

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-22-15-8-4-13(5-9-15)17(21)23-11-16(20)19-10-12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHVJBJFBSHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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